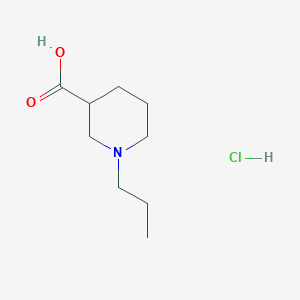

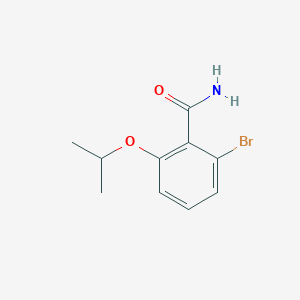

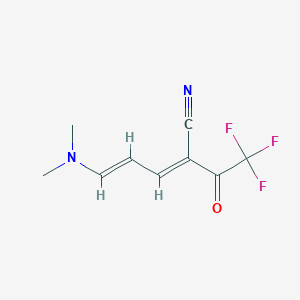

N'-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride

Overview

Description

N-(Pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride, more commonly referred to as PTEA-THC, is an organic compound that has been used in research and laboratory experiments for nearly two decades. It is a derivative of the pyrrolidin-3-yl group, which is a heterocyclic compound composed of nitrogen, hydrogen, and carbon atoms. PTEA-THC is a versatile and versatile compound that has been used in a variety of scientific and laboratory experiments and applications.

Scientific Research Applications

Novel Synthesis Methods

- Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel, metal-free strategy for synthesizing biologically important 1,2,4-triazolo[1,5-a]pyridines, featuring direct oxidative N-N bond formation, short reaction time, and high yields, is explored in (Zheng et al., 2014).

Agricultural and Horticultural Applications

- Plant Growth Retardants : Plant growth retardants, including those from the triazole structure, are increasingly used in physiological research, offering insights into the regulation of terpenoid metabolism concerning phytohormones and sterols (Grossmann, 1990).

Pyrrolidines in Medicinal and Industrial Applications

- Synthesis and Applications of Pyrrolidines : Pyrrolidines, which show significant biological effects and are used in medicine, dyes, and agrochemical substances, are studied in synthesis via cycloaddition reactions, suggesting applications in analogous reactions involving other 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).

Catalytic Applications in Organic Chemistry

- Palladium-Catalyzed Reactions : The study explores [2 + 3] cycloaddition using pyrrolin N-oxide, leading to the synthesis of ketoimine and 2,4-dipyridyl-1,3,5-triazapentadiene palladium(II) complexes, which demonstrate catalytic activity for microwave-assisted Suzuki-Miyaura and Heck reactions (Kopylovich et al., 2009).

Fungicidal and Plant Growth Regulatory Activities

- Synthesis of Triazole Derivatives for Antifungal Activities : Novel 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety demonstrate moderate to high fungicidal activities, with compounds showing broad-spectrum antifungal activities and insights into binding modes for the discovery of new fungicides (Bai et al., 2020).

Optical and Electronic Properties

- Tuning of Optical Properties : 2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines exhibit tuning of energy of frontier orbitals and fluorescence quantum yield enhancement, offering insights into intramolecular charge transfer character and potential applications in optoelectronics (Bucevičius et al., 2015).

Synthesis of New Compounds with Biological Activities

- Synthesis of 2-{[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide Derivatives : The synthesis of these derivatives, including those containing a 1,2,4-triazole ring, demonstrates pronounced plant growth stimulating effects (Pivazyan et al., 2019).

Potential in Tuberculosis Treatment

- Synthesis and Tuberculostatic Activity of N′-methyl-pyrimidine-2-carbohydrazide Derivatives : These derivatives show in vitro activity against Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Bogdanowicz et al., 2012).

properties

IUPAC Name |

N'-pyrrolidin-3-yl-2-(1H-1,2,4-triazol-5-yl)ethanimidamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N6.3ClH/c9-7(3-8-11-5-12-14-8)13-6-1-2-10-4-6;;;/h5-6,10H,1-4H2,(H2,9,13)(H,11,12,14);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRFARLGBRFRCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1N=C(CC2=NC=NN2)N.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide trihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-3-{1H-pyrrolo[3,2-b]pyridin-3-yl}propanoic acid dihydrochloride](/img/structure/B1528258.png)

![2-Ethoxy-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1528275.png)